N-(2-cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Medicinal Chemistry Bromodomain Inhibition Physicochemical Profiling

This 3,5-dimethylisoxazole acetamide features a unique 2-cyclopropyl-2-hydroxypropyl substituent—a tertiary alcohol acting as both H-bond donor and acceptor, distinct from simpler N-cyclopropyl or N-aryl analogs. Predicted logP ~2.17, 2 HBD, 6 HBA, PSA 84.86 Ų, and 0 Rule-of-5 violations. The isoxazole scaffold is a validated acetyl-lysine bioisostere with confirmed BRD2/BRD4 binding (prototype IC50 <5 µM). Ideal for SAR-driven development of subtype-selective BET bromodomain inhibitors or dual bromodomain probes. Compatible with AlphaScreen/LANCE assays and cell-based target engagement studies.

Molecular Formula C13H20N2O3
Molecular Weight 252.314
CAS No. 1795084-52-4
Cat. No. B2466327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
CAS1795084-52-4
Molecular FormulaC13H20N2O3
Molecular Weight252.314
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NCC(C)(C2CC2)O
InChIInChI=1S/C13H20N2O3/c1-8-11(9(2)18-15-8)6-12(16)14-7-13(3,17)10-4-5-10/h10,17H,4-7H2,1-3H3,(H,14,16)
InChIKeyOOKKPNREHVQFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 1795084-52-4): A Structurally Differentiated 3,5-Dimethylisoxazole Acetamide for Bromodomain-Targeted Research


N-(2-cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 1795084-52-4) is a synthetic small molecule belonging to the 3,5-dimethylisoxazole acetamide class, which has been characterized as an acetyl-lysine bioisostere scaffold with validated bromodomain binding activity [1]. The compound features a 2-cyclopropyl-2-hydroxypropyl substituent on the acetamide nitrogen, distinguishing it from simpler N-substituted analogs and contributing unique hydrogen-bond donor capacity (2 H-bond donors) and moderate lipophilicity (predicted logP ~1.03–2.17) . This scaffold is recognized for engaging bromodomain-containing proteins including BRD2 and BRD4, with prototype 4-substituted 3,5-dimethylisoxazoles demonstrating IC50 values below 5 μM in biochemical assays [1].

Why N-(2-Cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide Cannot Be Substituted with Closest Structural Analogs


Close structural analogs within the 3,5-dimethylisoxazole acetamide family exhibit fundamentally different physicochemical and hydrogen-bonding profiles that preclude simple interchange. The 2-cyclopropyl-2-hydroxypropyl substituent introduces a tertiary alcohol capable of acting as both a hydrogen-bond donor and acceptor, altering polarity, solubility, and target engagement geometry relative to analogs bearing only cyclopropyl (N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, predicted logP ~1.03 with 3 HBD vs. 2 HBD for the target) or aromatic (N-(4-bromophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, logP ~2.7) substituents . Furthermore, the acetamide linker length differentiates the compound from the propanamide homolog (CAS 1795084-40-0), which alters the spatial relationship between the isoxazole warhead and the N-substituent, potentially affecting bromodomain binding affinity and selectivity .

Quantitative Differentiation Evidence: N-(2-Cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Target Compound (2 HBD) vs. N-Cyclopropyl Analog (3 HBD) Reshapes Pharmacophore Profile

The target compound possesses exactly 2 hydrogen-bond donors (HBD), originating from the tertiary alcohol and the secondary amide NH, compared with 3 HBD for the N-cyclopropyl analog (N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide), which features a primary amide contributing an additional donor . In the context of the 3,5-dimethylisoxazole pharmacophore acting as an acetyl-lysine bioisostere, reducing HBD count from 3 to 2 may lower polar desolvation penalty during bromodomain binding while preserving the critical hydrogen-bonding interaction with the conserved asparagine residue in the KAc binding pocket [1]. The homologous propanamide derivative (CAS 1795084-40-0) also bears 2 HBD but introduces an additional methylene unit between the isoxazole ring and the amide carbonyl, altering the spatial trajectory of the N-substituent [2].

Medicinal Chemistry Bromodomain Inhibition Physicochemical Profiling

Lipophilicity (logP) Differentiation: Target Compound Occupies an Intermediate Polarity Window vs. Aromatic and Cycloalkyl Analogs

The predicted logP of the target compound is approximately 2.17 (Mcule), placing it in an intermediate lipophilicity range between the more polar N-cyclopropyl analog (logP ~1.03, PSA 116.72 Ų) and substantially more lipophilic analogs such as N-(4-bromophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (logP ~2.7 ± 0.3, classified as BCS Class II) . The N-cyclooctyl analog is predicted to exhibit logP ~3.5, further reinforcing the unique position of the target compound in the polarity landscape . This logP window (~2.2) balances aqueous solubility with passive membrane permeability, a critical parameter for cellular assay compatibility in bromodomain inhibitor screening where excessively lipophilic compounds often exhibit poor solubility and promiscuous binding [1].

ADME Prediction Lead Optimization Bromodomain Probe Development

3,5-Dimethylisoxazole Scaffold: Validated Acetyl-Lysine Bioisostere with Quantified Bromodomain Engagement (IC50 < 5 μM for BRD2/BRD4)

The 3,5-dimethylisoxazole moiety has been crystallographically validated as an acetyl-lysine (KAc) bioisostere that competitively displaces acetylated histone-mimicking peptides from bromodomains [1]. The prototypical 4-substituted 3,5-dimethylisoxazole compound 4d demonstrated IC50 values below 5 μM for BRD2(1) and BRD4(1) bromodomains in AlphaScreen peptide displacement assays [1]. The 4-substitution position on the isoxazole ring, occupied by the acetamide linker in the target compound, is critical for directing the pendant group toward the ZA channel of BET bromodomains, a region exploited for achieving subtype selectivity [2]. The target compound's specific substitution pattern (4-acetamide linked to 2-cyclopropyl-2-hydroxypropyl) is distinct from compound 4d (4-phenol substituent), presenting a differentiated vector for bromodomain selectivity tuning [1].

Epigenetics Bromodomain Inhibition Histone Acetylation Mimicry

Recommended Application Scenarios for N-(2-Cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 1795084-52-4) Based on Differential Evidence


Bromodomain (BET Family) Inhibitor Screening and Hit Expansion with Differentiated 4-Substitution Vector

The 3,5-dimethylisoxazole scaffold is a validated acetyl-lysine bioisostere with demonstrated BRD2/BRD4 binding (prototype IC50 < 5 μM) [1]. The target compound's 4-acetamide linked to a 2-cyclopropyl-2-hydroxypropyl group presents a unique vector into the ZA channel of BET bromodomains, distinct from reported 4-phenol, 4-aryl, or 4-heteroaryl analogs. This compound is suitable as a starting point for structure-activity relationship (SAR) exploration aimed at identifying subtype-selective BET bromodomain inhibitors or dual bromodomain probes. Its moderate predicted logP (~2.17) and 0 Rule-of-5 violations support both biochemical AlphaScreen/LANCE assay compatibility and cell-based target engagement studies .

Comparative Physicochemical Profiling in Academic Medicinal Chemistry Programs Targeting Epigenetic Readers

With 2 hydrogen-bond donors, 6 acceptors, and a predicted PSA of 84.86 Ų, the target compound occupies a distinct position in the chemical space of 3,5-dimethylisoxazole acetamides relative to more polar (N-cyclopropyl analog: PSA 116.72 Ų) and more lipophilic (N-cyclooctyl analog: logP ~3.5) derivatives [1]. This intermediate profile makes it valuable as a comparator compound in systematic studies correlating N-substituent identity with bromodomain affinity, selectivity, and cellular permeability. Inclusion of this compound in screening decks alongside its closest analogs enables extraction of meaningful structure-property relationship (SPR) data .

Chemical Probe Development for Histone Acetylation Reader Domain Pharmacology

The 3,5-dimethylisoxazole moiety functions as a chromatin-competitive acetyl-lysine mimetic, displacing acetylated histone peptides from bromodomain binding pockets [1]. The target compound's 2-cyclopropyl-2-hydroxypropyl substituent introduces a tertiary alcohol that can participate in additional hydrogen-bond networks with residues lining the ZA channel or the WPF shelf of BET bromodomains, potentially enhancing selectivity over non-BET bromodomains such as CREBBP or PCAF. As no direct biological data are yet published for this specific compound, it represents a novel, unexplored chemical probe candidate for bromodomain pharmacology and chemical epigenetics research.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxypropyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.